
3-Hydroxy-2,2-dimethyl-1-indanone
Übersicht
Beschreibung
“3-Hydroxy-2,2-dimethyl-1-indanone” is a derivative of indanone . Indanone is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is commonly associated with the design of biologically active compounds .
Synthesis Analysis
The synthesis of “3-Hydroxy-2,2-dimethyl-1-indanone” can be achieved by means of a Cu-catalyzed intramolecular annulation reaction . The compound 3-hydroxy-2,3-dihydro-1H-inden-1-one was prepared in 87% yield and a subsequent oxidation with Jones’ reagent enabled to obtain the desired product in 95% yield . Alternatively, o-iodoxybenzoic acid (IBX) can also be used as an oxidant, providing the product in similar yield (92%) .Molecular Structure Analysis
The molecular structure of “3-Hydroxy-2,2-dimethyl-1-indanone” is similar to that of indanone . The carbon at the C-2 position can act as a nucleophile .Chemical Reactions Analysis
Indane-1,3-dione, a close analogue of indanone, undergoes various chemical reactions enabling access to this scaffold but also to the most common derivatives of indane-1,3-dione . The cyclization mechanism involves a 1,5-hydrogen shift of an initial metal-vinylidene intermediate .Wissenschaftliche Forschungsanwendungen
Biosensing
Indane-1,3-dione, a close analogue of 3-Hydroxy-2,2-dimethyl-1-indanone, is used in numerous applications including biosensing . The structure of these compounds allows them to interact with biological systems, making them useful for detecting biological signals.
Bioactivity
Indanone and its derivatives are commonly associated with the design of biologically active compounds . They are found in numerous natural products and have been used in the design of many different biologically active molecules .
Bioimaging
Indane-1,3-dione is also used in bioimaging applications . Its chemical properties allow it to be used as a contrast agent, helping to improve the visibility of biological structures in imaging studies.
Electronics
Indane-1,3-dione is an electron acceptor widely used for the design of dyes for solar cells applications . Its ability to accept and donate electrons makes it valuable in the field of organic electronics.
Photopolymerization
Indane-1,3-dione is used as a photoinitiator of polymerization . When exposed to light, it initiates the polymerization process, making it useful in the production of various polymers.
Organic Synthesis
Indanones, including 3-Hydroxy-2,2-dimethyl-1-indanone, are prominent motifs found in a number of natural products and pharmaceuticals . Their easy accessibility and versatile reactivity make them valuable in organic synthesis.
Medicinal Chemistry
Indane-1-3-dione is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields ranging from medicinal chemistry .
Optical Sensing and Non-Linear Optical (NLO) Applications
Indane-1-3-dione and its derivatives can find applications in optical sensing and non-linear optical (NLO) applications . Their unique optical properties make them useful in these fields.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that 1-indanone derivatives, which include 3-hydroxy-2,2-dimethyl-1-indanone, have a broad range of biological activity . They have been used in medicine and agriculture, and have shown potential as antiviral, antibacterial, anticancer agents, and more .
Mode of Action
It’s known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 3-Hydroxy-2,2-dimethyl-1-indanone may interact with its targets through similar chemical reactions.
Biochemical Pathways
It’s known that 1-indanone derivatives can affect a variety of biological pathways due to their broad range of biological activity .
Pharmacokinetics
It’s known that the compound is used for pharmaceutical testing , suggesting that it has suitable bioavailability for such applications.
Result of Action
Given its broad range of biological activity, it’s likely that the compound has diverse effects at the molecular and cellular level .
Action Environment
It’s known that the compound is used for pharmaceutical testing , suggesting that it has suitable stability for such applications.
Eigenschaften
IUPAC Name |
3-hydroxy-2,2-dimethyl-3H-inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-11(2)9(12)7-5-3-4-6-8(7)10(11)13/h3-6,9,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATVHPCKCBERKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2=CC=CC=C2C1=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2,2-dimethyl-1-indanone | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




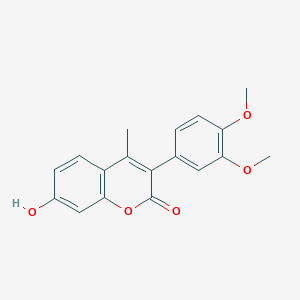

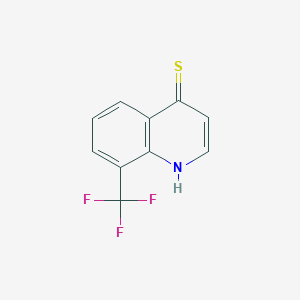
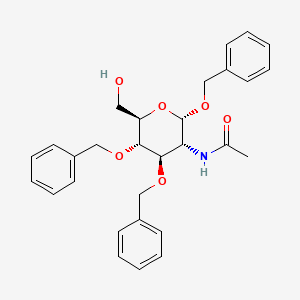
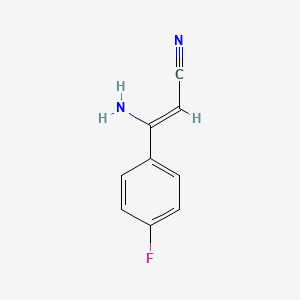


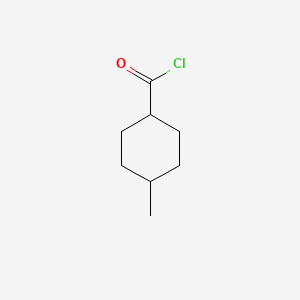
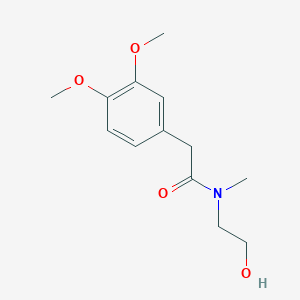
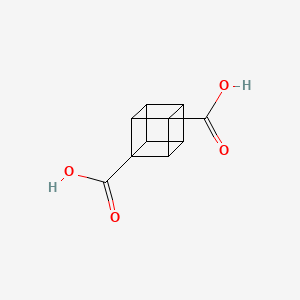
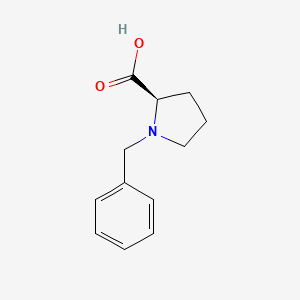
![tert-Butyl 2-[(2-bromobenzoyl)amino]ethylcarbamate](/img/structure/B3042303.png)